molecular formula C12H19Cl3Si B1345205 Adamantylethyltrichlorosilane CAS No. 37843-11-1

Adamantylethyltrichlorosilane

Cat. No.: B1345205
CAS No.: 37843-11-1
M. Wt: 297.7 g/mol
InChI Key: HLBWWITUVOEXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantylethyltrichlorosilane is a chemical compound with the molecular formula C12H19Cl3Si and a molecular weight of 297.72 g/mol. It is known for its unique structure, which includes an adamantane moiety, a tricyclic hydrocarbon, attached to an ethyl group and three chlorine atoms bonded to silicon. This compound is used in various applications, including surface protection and as an initiator for diamond-like thin films .

Mechanism of Action

Target of Action

Adamantylethyltrichlorosilane (AdSi) primarily targets the surfaces of materials such as aluminum and polymeric substances . The compound is used as a coating to provide surface protection and scratch resistance . Siloxane-based compounds, like AdSi, are known for their ability to provide anti-wetting properties and for their use in primer applications for metal protection .

Mode of Action

AdSi interacts with its targets by forming a coating on the surface. After formation and heating, the coating system develops a cross-linked siloxane network . This interaction is monitored using quartz crystal microbalance and contact angle measurements . The adsorption rates and the effect coverage of AdSi on oxidized aluminum surfaces are observed to be concentration-dependent . It is also evident that multilayer formation occurs, probably due to the highly reactive chlorosilane functional groups .

Pharmacokinetics

The adamantane moiety, a component of adsi, is known to enhance the lipophilicity of drugs and improve their pharmacological properties

Result of Action

The primary result of AdSi’s action is the formation of a protective coating on the target surface. This coating is characterized by a cross-linked siloxane network . The coating provides surface protection and scratch resistance, enhancing the durability of the material .

Action Environment

The action of AdSi can be influenced by environmental factors. For instance, the formation of the AdSi coating is dependent on the concentration of the solution from which it is applied . Additionally, the reaction of AdSi with its target surface may be affected by the presence of moisture, water, or protic solvents

Biochemical Analysis

Biochemical Properties

Adamantylethyltrichlorosilane plays a significant role in biochemical reactions, particularly in the formation of siloxane networks. It interacts with various enzymes, proteins, and other biomolecules. The compound’s highly reactive chlorosilane functional groups facilitate the formation of covalent bonds with hydroxyl groups on biomolecules, leading to the creation of stable siloxane linkages. These interactions are crucial for the compound’s role in surface modification and coating applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can lead to changes in membrane permeability and fluidity, affecting the overall cellular environment. Additionally, this compound can induce oxidative stress in cells, leading to alterations in cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its chlorosilane groups. This binding interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. For example, the compound can inhibit enzymes involved in oxidative stress responses, leading to increased levels of reactive oxygen species. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Over time, this compound can undergo hydrolysis, leading to the formation of silanols and hydrochloric acid. These degradation products can have long-term effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound can cause severe skin burns and eye damage due to its corrosive nature. Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of metabolites involved in cellular redox balance and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich compartments. This localization can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s presence in these locations can affect its activity and function, including its ability to interact with specific biomolecules and modulate cellular processes .

Preparation Methods

Adamantylethyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of adamantylethyl alcohol with trichlorosilane in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Adamantylethyltrichlorosilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts rapidly with moisture, water, and protic solvents to form silanols and hydrochloric acid.

    Condensation: Forms cross-linked siloxane networks when heated, which are useful in creating protective coatings.

    Substitution: The chlorine atoms can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common reagents used in these reactions include water, alcohols, and various catalysts. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Scientific Research Applications

Adamantylethyltrichlorosilane has several scientific research applications:

    Surface Protection: Used as a coating to provide surface protection and scratch resistance for materials like aluminum and polymers.

    Organosilane Chemistry: Plays a role in the synthesis of asymmetric benzamidinato-stabilized trichlorosilanes and their reactivity with metal complexes.

    Hydrophobic Coatings: Forms hydrophobic coatings that are used in various industrial applications to reduce water interaction and protect surfaces.

    Biocompatibility: Studies have shown that adamantane-based compounds can be used in drug delivery systems due to their high cellular uptake and low cytotoxicity.

Comparison with Similar Compounds

Adamantylethyltrichlorosilane is unique due to its adamantane moiety, which provides enhanced stability and hydrophobic properties. Similar compounds include:

    Trichlorosilane: Lacks the adamantane moiety and has different reactivity and applications.

    Tetrachlorosilane: Another chlorosilane compound with different properties and uses.

    Adamantyltrimethoxysilane: Contains an adamantane moiety but has methoxy groups instead of chlorine atoms, leading to different reactivity and applications.

This compound stands out due to its combination of the adamantane structure and chlorosilane functionality, making it highly versatile in various scientific and industrial applications .

Properties

IUPAC Name

2-(1-adamantyl)ethyl-trichlorosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Cl3Si/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBWWITUVOEXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068054
Record name Silane, trichloro(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37843-11-1
Record name 1-[2-(Trichlorosilyl)ethyl]tricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37843-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adamantylethyltrichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037843111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[3.3.1.13,7]decane, 1-[2-(trichlorosilyl)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trichloro(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro(2-tricyclo[3.3.1.13,7]decylethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADAMANTYLETHYLTRICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9P2E59R2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adamantylethyltrichlorosilane
Reactant of Route 2
Adamantylethyltrichlorosilane
Reactant of Route 3
Reactant of Route 3
Adamantylethyltrichlorosilane
Reactant of Route 4
Reactant of Route 4
Adamantylethyltrichlorosilane
Reactant of Route 5
Reactant of Route 5
Adamantylethyltrichlorosilane
Reactant of Route 6
Adamantylethyltrichlorosilane
Customer
Q & A

Q1: How does Adamantylethyltrichlorosilane interact with aluminum surfaces and what are the resulting structural changes?

A1: this compound (AdSi) interacts with oxidized aluminum surfaces through its highly reactive chlorosilane functional groups. [] These groups readily react with hydroxyl groups present on the aluminum oxide surface, forming strong Si-O-Al bonds. This leads to the initial attachment of AdSi molecules to the surface. [] Further heating of the coated surface induces cross-linking between adjacent AdSi molecules. [] This cross-linking occurs through the formation of siloxane (Si-O-Si) bonds, resulting in a robust and stable siloxane network on the aluminum surface. [] FT-IR and FT-Raman spectroscopy confirm the formation of this cross-linked network. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.